molecular formula C21H15ClFN3O2S B2579768 N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207023-35-5

N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2579768
CAS RN: 1207023-35-5
M. Wt: 427.88
InChI Key: NYPQFJVBKUZJJH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S and its molecular weight is 427.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

A study by Sunder and Maleraju (2013) synthesized derivatives of a similar compound, focusing on their anti-inflammatory activity. The research identified that certain derivatives exhibited significant anti-inflammatory properties, suggesting a potential avenue for the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antimicrobial and Antifungal Applications

Kerru et al. (2019) reported on the synthesis of thienopyrimidine linked rhodanine derivatives, showcasing antibacterial and antifungal potency against various microorganisms. This study highlights the compound's relevance in addressing microbial resistance through novel antimicrobial agents (Kerru et al., 2019).

Antitumor Activity

Research into the antitumor applications of related compounds has been significant. For example, Hafez and El-Gazzar (2017) explored the synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding that many synthesized compounds displayed potent anticancer activity against various human cancer cell lines. This suggests that modifications of the core structure can yield promising anticancer agents (Hafez & El-Gazzar, 2017).

Radioligand Imaging Applications

Dollé et al. (2008) synthesized and evaluated a novel series of compounds, including a related compound, as selective ligands for the translocator protein (18 kDa) with potential application in radioligand imaging using PET. This research points to the utility of such compounds in neuroimaging and diagnostics (Dollé et al., 2008).

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including compounds with structural similarities, to analyze their potential in ligand-protein interactions and photovoltaic efficiency modeling. This research underscores the multifaceted applications of these compounds beyond their medicinal properties (Mary et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-12-2-7-15(8-17(12)22)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-5-14(23)6-4-13/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPQFJVBKUZJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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